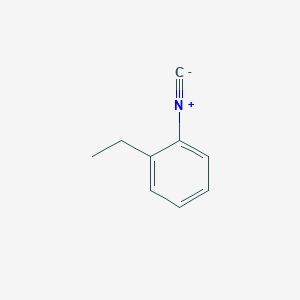

![molecular formula C11H13ClN2O2 B1335352 N-[4-(乙酰氨基)苄基]-2-氯乙酰胺 CAS No. 102677-62-3](/img/structure/B1335352.png)

N-[4-(乙酰氨基)苄基]-2-氯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

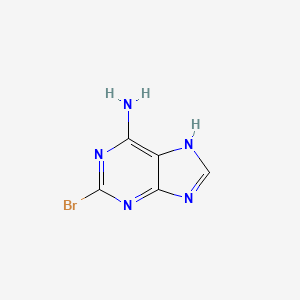

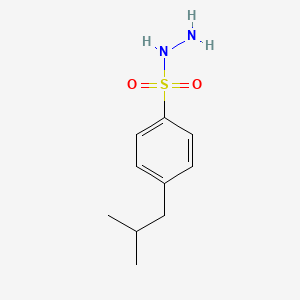

“N-[4-(acetylamino)benzyl]-2-chloroacetamide” is a chemical compound with the CAS Number: 102677-62-3 . It has a molecular weight of 240.69 .

Molecular Structure Analysis

The InChI code for “N-[4-(acetylamino)benzyl]-2-chloroacetamide” is1S/C11H13ClN2O2/c1-8(15)14-10-4-2-9(3-5-10)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

“N-[4-(acetylamino)benzyl]-2-chloroacetamide” has a molecular weight of 226.66 g/mol . It has a computed XLogP3 value of 0.8, which is a measure of its lipophilicity . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . The compound has a rotatable bond count of 3 .科学研究应用

Antimicrobial Agent Development

The structure of N-(4-Acetamidobenzyl)-2-chloroacetamide has been utilized in the synthesis of derivatives that exhibit promising antimicrobial properties. These derivatives have been tested against various bacterial (Gram-positive and Gram-negative) and fungal species, showing significant potential in combating microbial infections .

Anticancer Research

This compound has been involved in the synthesis of molecules with antiproliferative properties. Specifically, its derivatives have shown activity against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7), indicating its potential use in cancer treatment research .

Molecular Docking Studies

N-(4-Acetamidobenzyl)-2-chloroacetamide derivatives have been used in molecular docking studies to understand their binding modes with various receptors. This is crucial for rational drug design, as it helps in predicting the interaction between drugs and their target molecules .

Chemical Synthesis

N-(4-Acetamidobenzyl)-2-chloroacetamide serves as a building block in organic synthesis. Its reactivity with various nucleophiles and electrophiles makes it a valuable compound for constructing complex molecules for further pharmacological study .

Pharmacological Studies

The compound’s derivatives are being explored for their pharmacological activities, including their use as lead compounds in drug discovery. Their potential to act on various biological pathways is a subject of ongoing research .

Mitochondrial Research

Derivatives of N-(4-Acetamidobenzyl)-2-chloroacetamide have been investigated for their role in activating mitochondrial ATP-dependent potassium channels (mitoKATP). This is particularly relevant in the study of ischemia/reperfusion-induced ventricular arrhythmias .

安全和危害

属性

IUPAC Name |

N-[(4-acetamidophenyl)methyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-8(15)14-10-4-2-9(3-5-10)7-13-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTHYGFQEGMNRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404666 |

Source

|

| Record name | N-[4-(acetylamino)benzyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(acetylamino)benzyl]-2-chloroacetamide | |

CAS RN |

102677-62-3 |

Source

|

| Record name | N-[4-(acetylamino)benzyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)

![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)

![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)